molecular formula C14H9ClN2O5 B14073566 Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- CAS No. 101905-24-2

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-

Cat. No.: B14073566
CAS No.: 101905-24-2
M. Wt: 320.68 g/mol
InChI Key: GBMXJESXECGOHQ-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is a chemical compound with the molecular formula C14H10ClN3O4. It is a derivative of benzamide, characterized by the presence of a 4-chlorobenzoyl group and a nitro group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- typically involves the condensation of 4-chlorobenzoic acid with 4-nitrobenzamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is unique due to the presence of both the 4-chlorobenzoyl and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile research tool .

Properties

CAS No.

101905-24-2

Molecular Formula

C14H9ClN2O5

Molecular Weight

320.68 g/mol

IUPAC Name

[(4-nitrobenzoyl)amino] 4-chlorobenzoate

InChI

InChI=1S/C14H9ClN2O5/c15-11-5-1-10(2-6-11)14(19)22-16-13(18)9-3-7-12(8-4-9)17(20)21/h1-8H,(H,16,18)

InChI Key

GBMXJESXECGOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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